N-cycloheptyl-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-cycloheptyl-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 896313-06-7
VCID: VC4600142
InChI: InChI=1S/C21H31N5OS/c27-19(22-18-12-6-1-2-7-13-18)16-28-21-24-23-20(17-10-4-3-5-11-17)26(21)25-14-8-9-15-25/h8-9,14-15,17-18H,1-7,10-13,16H2,(H,22,27)
SMILES: C1CCCC(CC1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4CCCCC4
Molecular Formula: C21H31N5OS
Molecular Weight: 401.57

N-cycloheptyl-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.: 896313-06-7

Cat. No.: VC4600142

Molecular Formula: C21H31N5OS

Molecular Weight: 401.57

* For research use only. Not for human or veterinary use.

N-cycloheptyl-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide - 896313-06-7

Specification

CAS No. 896313-06-7
Molecular Formula C21H31N5OS
Molecular Weight 401.57
IUPAC Name N-cycloheptyl-2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C21H31N5OS/c27-19(22-18-12-6-1-2-7-13-18)16-28-21-24-23-20(17-10-4-3-5-11-17)26(21)25-14-8-9-15-25/h8-9,14-15,17-18H,1-7,10-13,16H2,(H,22,27)
Standard InChI Key LSUPTJVUGQFAKW-UHFFFAOYSA-N
SMILES C1CCCC(CC1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4CCCCC4

Introduction

Structural Representation

PropertyValue
Molecular FormulaC20H26N4SC_{20}H_{26}N_4S
Molecular Weight370.51 g/mol
IUPAC NameN-cycloheptyl-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
SMILESCCCCCCC(NC(=O)C)S(C1=NNN=C1C2=CC=CC=C2)C3=CN=CC=C3

Synthesis Methods

The synthesis of N-cycloheptyl-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The general synthetic pathway may include:

  • Formation of the Triazole Ring: This can be achieved through the reaction of appropriate hydrazine derivatives with carbonyl compounds.

  • Introduction of the Pyrrole Group: The pyrrole moiety can be synthesized using standard methods involving the cyclization of α,β-unsaturated carbonyl compounds.

  • Final Coupling Reaction: The final step involves coupling the cycloheptyl acetamide with the triazole derivative to form the target compound.

Biological Activity

Research into the biological activities of N-cycloheptyl-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has indicated potential pharmacological properties:

Antimicrobial Activity

Studies have shown that compounds containing triazole and pyrrole moieties exhibit significant antimicrobial activity against various bacterial strains. The sulfanyl group may enhance this activity by improving solubility or facilitating interaction with microbial targets.

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